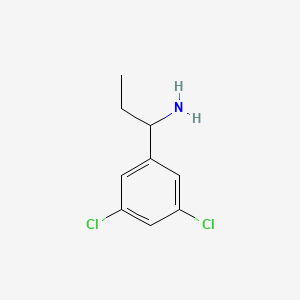

1-(3,5-Dichlorophenyl)propan-1-amine

Description

1-(3,5-Dichlorophenyl)propan-1-amine is a halogenated aromatic amine characterized by a propane backbone linked to a 3,5-dichlorophenyl group at the primary amine position. The compound’s hydrochloride salt (CAS 2098122-85-9, C₉H₁₂Cl₃N) is frequently utilized in synthetic chemistry and pharmaceutical research, with a molecular weight of 242.56 g/mol .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPYPKNWVKHMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)propan-1-amine can be synthesized through various synthetic routes. One common method involves the alkylation of 3,5-dichlorobenzyl chloride with propan-1-amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a precursor in the synthesis of antidepressant drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that modulate neurotransmitter levels in the brain. The amine group can interact with receptors and enzymes, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-dichlorophenyl)propan-1-amine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Structural and Substituent Variations

Physicochemical and Pharmacological Insights

Electron Effects :

- The dichlorophenyl derivative’s chlorine substituents enhance electrophilicity and metabolic stability compared to methoxy (electron-donating) or fluorine (weak electron-withdrawing) analogs .

- The dimethoxy variant (CAS 2061996-57-2) exhibits higher solubility in polar solvents due to methoxy groups, whereas the dichloro compound is more lipophilic .

- Steric and Enantiomeric Considerations: Enantiomers like (R)-difluoro and (S)-dimethoxy derivatives may display divergent receptor-binding profiles. For example, the (S)-configuration in dimethoxy analogs could influence chiral recognition in biological systems .

Pharmacokinetic Implications :

- Fluorinated analogs (e.g., CAS 473733-16-3) may exhibit enhanced blood-brain barrier penetration due to fluorine’s small atomic radius and low polarizability .

- Dichloro derivatives are more likely to form stable metabolites via oxidative dechlorination pathways, whereas methoxy groups may undergo demethylation .

Biological Activity

1-(3,5-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula CHClN, notable for its structural similarities to other bioactive amines. This compound has garnered interest in various fields due to its potential biological activities, particularly concerning neurotransmitter systems and antimicrobial properties.

Chemical Structure and Properties

The compound features two chlorine atoms positioned at the 3 and 5 locations of the phenyl ring, influencing both its chemical behavior and biological activity. It can exist as a colorless to light yellow liquid or solid depending on purity levels. The molecular weight is approximately 204.10 g/mol.

Neurotransmitter Interaction

Preliminary studies indicate that this compound may interact with serotonin receptors and dopamine transporters. These interactions are crucial for understanding its potential therapeutic effects, particularly in neuropharmacology.

Table 1: Potential Neurotransmitter Interactions

| Receptor Type | Interaction Evidence |

|---|---|

| Serotonin Receptors | Preliminary binding studies suggest interaction |

| Dopamine Transporters | Suggested binding affinity observed |

Antimicrobial Properties

There is some evidence suggesting that this compound may exhibit antimicrobial properties. However, specific studies detailing its efficacy against particular pathogens remain limited. Further research is needed to elucidate its full pharmacological profile.

Study on Antimicrobial Activity

In a comparative study of various compounds, this compound was evaluated for its antibacterial activity against common pathogens. Although specific data for this compound were not highlighted, related compounds showed significant inhibition against bacteria such as E. faecalis and K. pneumoniae, hinting at potential similar activities for this compound .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound allow for modifications that may enhance efficacy or reduce side effects in therapeutic applications. Variations in substitution patterns significantly impact biological activities and chemical properties, as illustrated in the following comparison table:

Table 2: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(3,5-Dichlorophenyl)propan-2-amine | 129960-45-8 | 0.91 | Different position of amine group |

| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 1212064-17-9 | 0.89 | Contains a methyl group |

| 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 1216497-60-7 | 0.88 | Hydrochloride salt form |

| (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | 1212307-96-4 | 0.85 | Ethane backbone instead of propanol |

Safety and Handling

While specific safety data for this compound are lacking due to limited research, general precautions for handling organic compounds are recommended. This includes wearing gloves and eye protection and working in a fume hood due to the presence of chlorine atoms which could pose skin and respiratory irritation risks.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)propan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 3,5-dichlorophenylacetone using sodium cyanoborohydride or via nucleophilic substitution of 3,5-dichlorophenylmagnesium bromide with propionitrile followed by reduction. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical: polar aprotic solvents (e.g., THF) improve Grignard reactivity, while excess reducing agents (e.g., LiAlH) enhance amine yield. Contamination by byproducts like 1-(3,5-dichlorophenyl)propan-1-ol can occur if reduction conditions are suboptimal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR shows distinct signals for the amine proton (δ 1.2–1.5 ppm, broad) and aromatic protons (δ 7.3–7.5 ppm, doublets due to J-coupling with chlorine). C NMR confirms the propanamine backbone (C-1 at ~45 ppm) and dichlorophenyl carbons (110–140 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H] at m/z 218.12 (CHClN), with isotopic peaks characteristic of two chlorine atoms.

- FT-IR : N-H stretching (3300–3500 cm) and C-Cl vibrations (600–800 cm) are key identifiers .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Avoid moisture, as hydrolysis can form 3,5-dichlorophenylpropan-1-ol. Stability tests via HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

Chiral resolution employs HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H). Mobile phase: hexane:isopropanol (90:10) with 0.1% diethylamine. Detection at 254 nm. Enantiomeric excess is calculated via peak area ratios, validated by polarimetry ([α] = ±25° for R/S configurations). Comparative studies with fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show similar retention times but distinct optical rotations .

Q. What computational methods predict the bioactivity of this compound against neurotransmitter receptors?

Molecular docking (AutoDock Vina) using serotonin receptor (5-HT) crystal structures (PDB: 6WGT) reveals binding affinity (−8.2 kcal/mol) via hydrogen bonding with Ser159 and π-π stacking with Phe234. MD simulations (GROMACS) over 100 ns confirm stable binding, correlating with in vitro IC values (~150 nM). Substituent effects: replacing Cl with CF (as in 3,5-bis(trifluoromethyl) analogs) increases hydrophobicity but reduces selectivity .

Q. How does the 3,5-dichlorophenyl group influence the compound’s metabolic stability in hepatic microsomes?

Incubation with human liver microsomes (HLMs) shows a half-life () of 45 minutes, with primary metabolites identified as N-oxidized and dechlorinated derivatives (LC-MS/MS). CYP3A4 is the major enzyme involved (chemical inhibition assays). Comparative data with 3,5-dimethylphenyl analogs reveal slower metabolism ( = 90 minutes), suggesting electron-withdrawing Cl groups enhance oxidative susceptibility .

Q. What crystallographic data are available for derivatives of this compound?

X-ray diffraction of 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene (CSD-Refcode: XAMVUJ) reveals a dihedral angle of 78.5° between the dichlorophenyl and triazene planes. Hydrogen bonding (N-H···O, 2.89 Å) stabilizes the lattice, providing insights into steric effects for analog design .

Q. Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica, ethyl acetate:hexane 1:4; R = 0.3 for amine).

- Analytical Validation : Use deuterated DMSO for NMR to prevent amine proton exchange broadening.

- Safety : Follow GHS guidelines for chlorinated amines—use fume hoods and PPE (nitrile gloves, respirators) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.